N-(3-chlorophenyl)-4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethoxyphenyl group linked through a hydrazinecarbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the reaction of 3-chlorophenylhydrazine with 2,5-dimethoxybenzaldehyde under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with 3-chloropropanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for certain diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include key metabolic or signaling pathways, depending on the specific biological context.
Comparison with Similar Compounds
- N-(3-CHLOROPHENYL)-3-CHLOROPROPANAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-CHLOROPHENYL)-2-FURYL)PROPANAMIDE
- 2-CHLORO-N-(3-CHLOROPHENYL)ACETAMIDE
Uniqueness: N-(3-CHLOROPHENYL)-3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its combination of a chlorophenyl group and a dimethoxyphenyl group linked through a hydrazinecarbonyl moiety. This structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H20ClN3O4 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C19H20ClN3O4/c1-26-16-6-7-17(27-2)13(10-16)12-21-23-19(25)9-8-18(24)22-15-5-3-4-14(20)11-15/h3-7,10-12H,8-9H2,1-2H3,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
ZKAAWUNAZPNLGP-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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